2-Bromo-1-(2-octylphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(2-octylphenyl)ethan-1-one is an organic compound with the molecular formula C16H23BrO It is a brominated derivative of ethanone, featuring a phenyl ring substituted with an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-octylphenyl)ethan-1-one typically involves the bromination of 1-(2-octylphenyl)ethan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-octylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(2-octylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-octylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-octylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-octylphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-chlorophenyl)ethan-1-one
- 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one
- 2-Bromo-1-(2-methylphenyl)ethan-1-one
Uniqueness
2-Bromo-1-(2-octylphenyl)ethan-1-one is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where hydrophobic interactions are important.
Properties
Molecular Formula |
C16H23BrO |
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Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-bromo-1-(2-octylphenyl)ethanone |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-10-14-11-8-9-12-15(14)16(18)13-17/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI Key |
UNHVNPCPZRTGEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1C(=O)CBr |
Origin of Product |
United States |
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